(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by the presence of a chlorinated pyridine ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in various fields of chemical and biomedical research due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis often begins with the preparation of 3-chloropyridine-4-ol, which can be achieved via chlorination of pyridine-4-ol.
Step 2: : The 3-chloropyridine-4-ol undergoes etherification with pyrrolidine to form (3-chloropyridin-4-yl)oxy)pyrrolidine. This step requires the use of a suitable base such as potassium carbonate (K2CO3) under reflux conditions.
Step 3: : The final step involves the coupling of the intermediate with thiophen-3-ylmethanone under acidic or basic catalysis, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, these reactions are often scaled up using continuous flow techniques to ensure consistent quality and yield. High-pressure reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions to form corresponding sulfoxides or sulfones, particularly affecting the thiophene ring.
Reduction: : Selective reduction of the pyridine ring can lead to various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles like alkoxides or amines under mild heating conditions.
Major Products Formed
Oxidation: : Formation of thiophene sulfoxides and sulfones.
Reduction: : Hydrogenated pyridine derivatives.
Substitution: : Diverse functionalized pyridine derivatives.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone has shown promise in several domains:
Chemistry: : As a building block for the synthesis of more complex molecules and materials.
Biology: : As a potential ligand in biochemical assays, aiding in the study of various biological processes.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Biological Targets: : It may interact with specific proteins or enzymes, altering their function and thereby influencing biological pathways.
Chemical Pathways: : In chemical reactions, it acts as an intermediate or reactant, participating in various transformations that lead to the desired products.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone stands out due to its unique combination of rings and functional groups.
Similar Compounds
3-Chloropyridin-4-yl)pyrrolidine
(Thiophen-3-yl)methanone derivatives
Substituted pyrrolidines and thiophenes
This complex synthesis and its broad applications make it a fascinating subject for research and development
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-7-16-4-1-13(12)19-11-2-5-17(8-11)14(18)10-3-6-20-9-10/h1,3-4,6-7,9,11H,2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDRGWBQFAOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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